molecular formula C13H17Br3N2O2Si B8746907 2H-Pyrrolo[2,3-b]pyridin-2-one, 3,3,5-tribromo-1,3-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]-

2H-Pyrrolo[2,3-b]pyridin-2-one, 3,3,5-tribromo-1,3-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]-

Cat. No. B8746907
M. Wt: 501.08 g/mol
InChI Key: MUMJRQNVMWXASS-UHFFFAOYSA-N
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Patent
US08877772B2

Procedure details

To a solution of 3,3,5-tribromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (4.98 g, 10.0 mmol) in AcOH (50 mL) was added zinc dust (1.28 g, 20.0 mmol). The resulting mixture was stirred at room temperature for 2 hr, after which it was filtered thru Celite and concentrated in vacuo. The resulting residue was purified via silica gel chromatography eluting with 1:1 Hexanes:EtOAc to yield the title compound as a yellow oil (0.85 g, 25% over three steps). HPLC retention time: 2.60 minutes; MS ESI (m/z): 287.2 (Fragment+1)+, calc. 342.
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.28 g
Type
catalyst
Reaction Step One
Yield
25%

Identifiers

REACTION_CXSMILES
Br[C:2]1(Br)[C:10]2[C:5](=[N:6][CH:7]=[C:8]([Br:11])[CH:9]=2)[N:4]([CH2:12][O:13][CH2:14][CH2:15][Si:16]([CH3:19])([CH3:18])[CH3:17])[C:3]1=[O:20]>CC(O)=O.[Zn]>[Br:11][C:8]1[CH:9]=[C:10]2[CH2:2][C:3](=[O:20])[N:4]([CH2:12][O:13][CH2:14][CH2:15][Si:16]([CH3:19])([CH3:18])[CH3:17])[C:5]2=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
4.98 g
Type
reactant
Smiles
BrC1(C(N(C2=NC=C(C=C21)Br)COCC[Si](C)(C)C)=O)Br
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
1.28 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
after which it was filtered thru Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified via silica gel chromatography
WASH
Type
WASH
Details
eluting with 1:1 Hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)N(C(C2)=O)COCC[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 24.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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